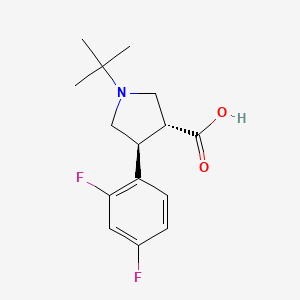
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.
4,4’-Dichlorobenzophenone: A compound with a similar aromatic substitution pattern but different core structure.
Cresol: An aromatic compound with similar functional groups but different overall structure.
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is unique due to its specific chiral configuration and the presence of both tert-butyl and difluorophenyl groups
Properties
CAS No. |
455957-95-6 |
|---|---|
Molecular Formula |
C15H19F2NO2 |
Molecular Weight |
283.31 |
IUPAC Name |
(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
VREKTDQOMSTPDN-NEPJUHHUSA-N |
SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)propyl]hydrazine-1-carbothioamide](/img/structure/B1655855.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1655860.png)

![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 4-hydroxybenzoate](/img/structure/B1655866.png)
